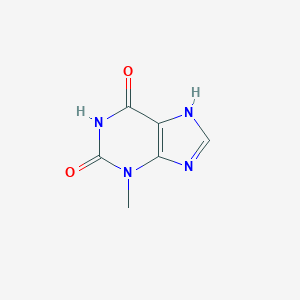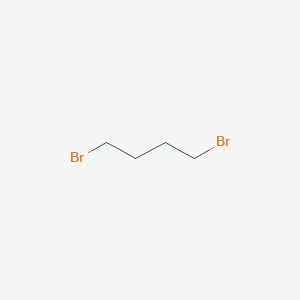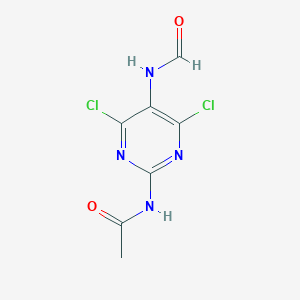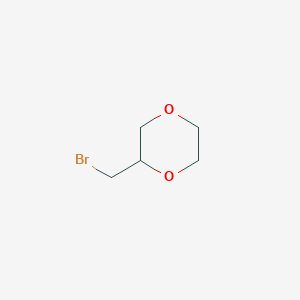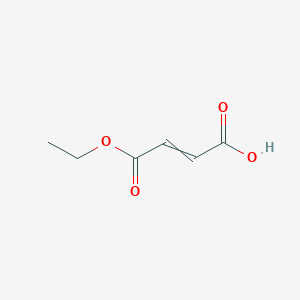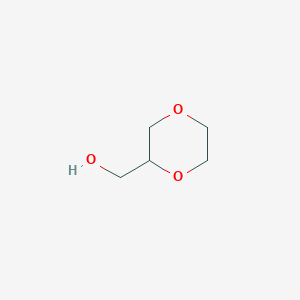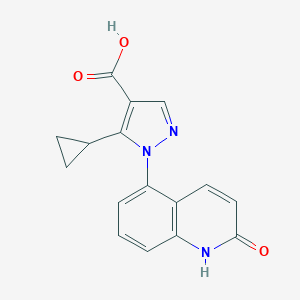
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid
説明
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid (CPCPQ) is a novel cyclopropyl-substituted quinoline derivative that has recently been studied for its potential applications as a therapeutic agent. CPCPQ, a member of the pyrazole family, has demonstrated a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor effects. In addition, CPCPQ has also been studied for its potential to inhibit the growth of certain types of cancer cells. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.
Starting Materials
Cyclopropylamine, 2,4-pentanedione, Anthranilic acid, Ethyl bromoacetate, Hydrazine hydrate, Phosphorus oxychloride, Sodium hydroxide, Sodium methoxide, Sulfuric acid
Reaction
Step 1: Synthesis of 5-Cyclopropyl-1,3-dioxo-2,3-dihydro-1H-quinoline-4-carbaldehyde by reacting Cyclopropylamine with 2,4-pentanedione in the presence of sulfuric acid., Step 2: Synthesis of 5-Cyclopropyl-1,3-dioxo-2,3-dihydro-1H-quinoline-4-carboxylic acid by reacting the aldehyde product from Step 1 with Anthranilic acid in the presence of sodium hydroxide., Step 3: Synthesis of ethyl 5-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-quinoline-4-carboxylate by reacting the carboxylic acid product from Step 2 with ethyl bromoacetate in the presence of sodium methoxide., Step 4: Synthesis of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid by reacting the ester product from Step 3 with hydrazine hydrate in the presence of phosphorus oxychloride.
科学的研究の応用
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been studied for its potential applications in a variety of scientific research fields. For instance, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been studied for its potential to inhibit the growth of certain types of cancer cells. In addition, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been studied for its anti-inflammatory, anti-oxidant, and anti-tumor effects. 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has also been studied for its potential to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has not yet been fully elucidated. However, it is believed that 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid may act by inhibiting the growth of cancer cells by blocking the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid may also act by inhibiting the activity of certain proteins, such as NF-κB and STAT3.
生化学的および生理学的効果
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been shown to have a range of biochemical and physiological effects. For instance, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been shown to inhibit the growth of certain types of cancer cells, including human breast cancer cells. In addition, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects. 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has also been shown to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has a number of advantages for use in laboratory experiments. For instance, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid is relatively easy to synthesize and purify using column chromatography. In addition, 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid has a wide range of potential applications, including anti-inflammatory, anti-oxidant, and anti-tumor effects. However, there are also some limitations to the use of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid in laboratory experiments. For example, the mechanism of action of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid is not yet fully understood, and more research is needed to elucidate the exact mechanism of action.
将来の方向性
The potential applications of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid are vast, and there are a number of future directions for 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid research. For instance, further research is needed to elucidate the exact mechanism of action of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid. In addition, further research is needed to investigate the potential of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid to inhibit the growth of certain types of bacteria and fungi. Furthermore, further research is needed to explore the potential of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid as a therapeutic agent for the treatment of cancer and other diseases. Finally, further research is needed to investigate the potential of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid as an anti-inflammatory and anti-oxidant agent.
特性
IUPAC Name |
5-cyclopropyl-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14-7-6-10-12(18-14)2-1-3-13(10)19-15(9-4-5-9)11(8-17-19)16(21)22/h1-3,6-9H,4-5H2,(H,18,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXHHHGZRLHWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid | |
CAS RN |
372078-47-2 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372078472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-CYCLOPROPYL-1-(1,2-DIHYDRO-2-OXO-5-QUINOLINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3H5DWY3NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



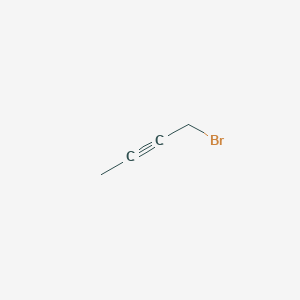
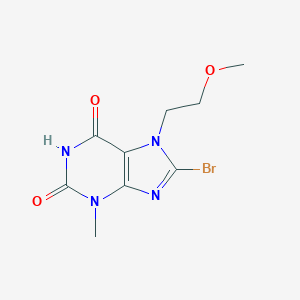
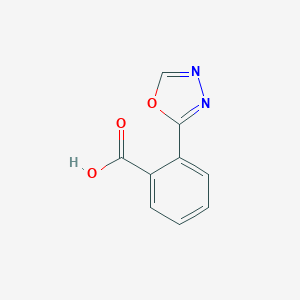
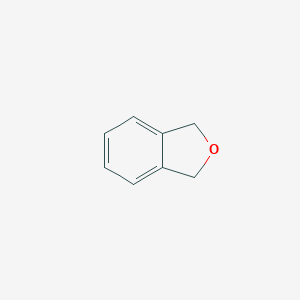
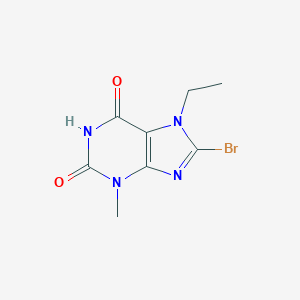
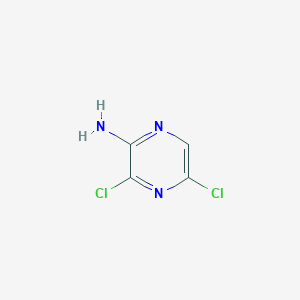
![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)
![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)
